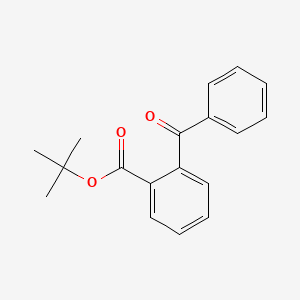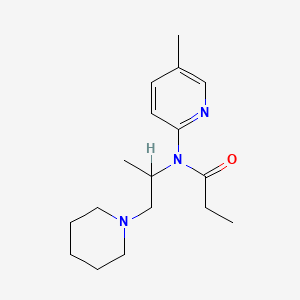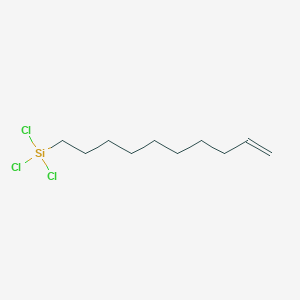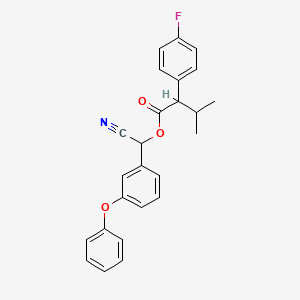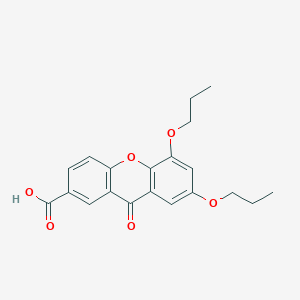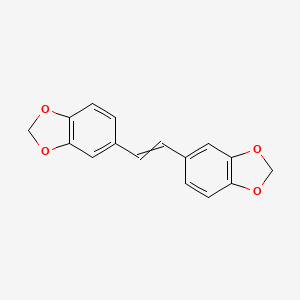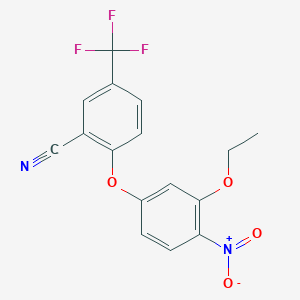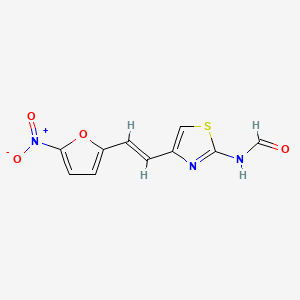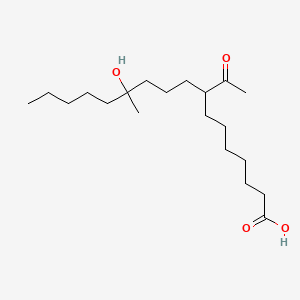
8-Acetyl-12-hydroxy-12-methylheptadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Acetyl-12-hydroxy-12-methylheptadecanoic acid is a complex organic compound with the molecular formula C20H38O4 It is characterized by the presence of an acetyl group, a hydroxy group, and a methyl group on a heptadecanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-12-hydroxy-12-methylheptadecanoic acid can be achieved through several synthetic routes. One common method involves the oxidation of a precursor compound, such as 12-hydroxy-12-methylheptadecanoic acid, using an oxidizing agent like potassium permanganate (KMnO4) under controlled conditions . Another approach is the acetylation of 12-hydroxy-12-methylheptadecanoic acid using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
8-Acetyl-12-hydroxy-12-methylheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of alkyl halides or other substituted derivatives
Aplicaciones Científicas De Investigación
8-Acetyl-12-hydroxy-12-methylheptadecanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 8-Acetyl-12-hydroxy-12-methylheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through modulation of enzymatic activities, alteration of cellular signaling pathways, or interaction with specific receptors .
Comparación Con Compuestos Similares
8-Acetyl-12-hydroxy-12-methylheptadecanoic acid can be compared with other similar compounds, such as:
12-Hydroxyheptadecanoic acid: Lacks the acetyl and methyl groups, resulting in different chemical properties and reactivity.
8-Acetylheptadecanoic acid: Lacks the hydroxy and methyl groups, leading to variations in its biological activity and applications.
12-Methylheptadecanoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
54315-30-9 |
|---|---|
Fórmula molecular |
C20H38O4 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
8-acetyl-12-hydroxy-12-methylheptadecanoic acid |
InChI |
InChI=1S/C20H38O4/c1-4-5-10-15-20(3,24)16-11-13-18(17(2)21)12-8-6-7-9-14-19(22)23/h18,24H,4-16H2,1-3H3,(H,22,23) |
Clave InChI |
BMOURHSOVAKOBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(CCCC(CCCCCCC(=O)O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


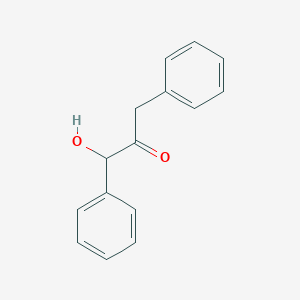
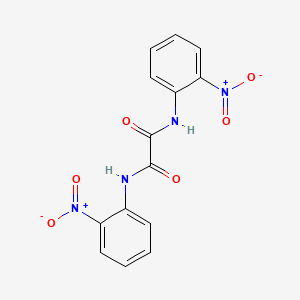
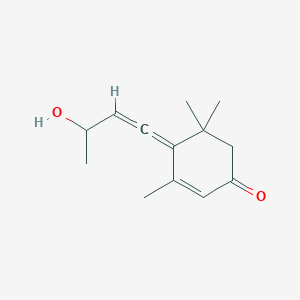
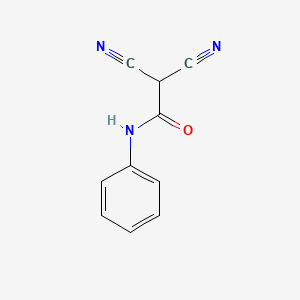
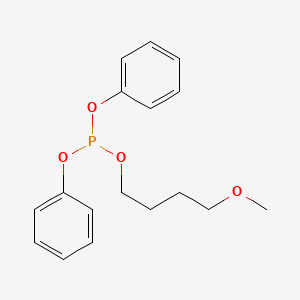
![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
